molecular formula C20H24ClN B1676069 Maprotilinhydrochlorid CAS No. 10347-81-6

Maprotilinhydrochlorid

Katalognummer: B1676069
CAS-Nummer: 10347-81-6
Molekulargewicht: 313.9 g/mol
InChI-Schlüssel: NZDMFGKECODQRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Antidepressivum

Maprotilinhydrochlorid wirkt als Antidepressivum . Es wird zur Behandlung von Depressionen und Angststörungen eingesetzt. Das Medikament wirkt, indem es bestimmte natürliche Substanzen (Neurotransmitter) im Gehirn ausgleicht.

Potentiometrische Bestimmung

This compound kann potentiometrisch mit einer neuartigen modifizierten Kohlenstoffpastelektrode bestimmt werden . Diese Methode basiert auf einem Ionenassoziationskomplex aus Maprotilin-Tetraphenylborat, 2-Nitrophenyloctyl als Bindemittel und Natriumtetraphenylborat als ionischem lipophilen Additiv . Die optimierte Zusammensetzung verbesserte die potentiometrischen Eigenschaften bis zu theoretischen Nernst-Antwortwerten .

Pharmazeutische Analyse

Die potentiometrische Bestimmungsmethode wurde für die präzise Bestimmung von Maprotilin in reinen Lösungen verwendet . Diese Methode bietet hervorragende Reversibilität und Reproduzierbarkeit, zeigt eine schnelle Ansprechzeit und ist in einem weiten pH-Bereich anwendbar .

Analyse biologischer Matrices

Die gleiche potentiometrische Bestimmungsmethode kann auch für die Analyse von Maprotilin in biologischen Matrices wie Urinproben verwendet werden . Dies macht sie zu einem wertvollen Werkzeug im klinischen Umfeld zur Überwachung des Medikamentenspiegels im Körper von Patienten.

Analyse realer Proben

Die potentiometrische Bestimmungsmethode wurde erfolgreich auf eine reale Probe – das Medikament Ludiomil – angewendet . Dies zeigt ihr Potenzial für die Verwendung in der Qualitätskontrolle und Routineanalyse in der pharmazeutischen Industrie.

Neuroprotektives Mittel

Es wurde gezeigt, dass this compound die Apoptose von stacheligen Neuronen blockiert . Dies deutet darauf hin, dass es neuroprotektive Eigenschaften haben könnte und möglicherweise zur Behandlung neurodegenerativer Erkrankungen eingesetzt werden könnte.

Hemmung von SLC6A2

Es wurde festgestellt, dass this compound SLC6A2 hemmt, einen Noradrenalintransporter. Dies könnte Auswirkungen auf seine Verwendung bei der Behandlung von Erkrankungen im Zusammenhang mit der Noradrenalinfunktion haben, wie z. B. Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS) und bestimmte affektive Störungen.

Wirkmechanismus

Target of Action

Maprotiline hydrochloride primarily targets neuronal norepinephrine reuptake . It inhibits the reuptake of norepinephrine at nerve endings, thereby increasing their concentration at the synaptic clefts of the brain . This action is thought to be responsible for the drug’s antidepressant and anxiolytic effects .

Mode of Action

Maprotiline acts as an antagonist at central presynaptic α2-adrenergic inhibitory autoreceptors and hetero-receptors . This action is postulated to result in an increase in central noradrenergic and serotonergic activity .

Biochemical Pathways

Maprotiline has been found to suppress cholesterol biosynthesis in hepatocellular carcinoma (HCC) cells through the ERK pathway . It substantially decreases the phosphorylation of sterol regulatory element-binding protein 2 (SREBP2) through the ERK signaling pathway, which results in decreased cholesterol biosynthesis .

Pharmacokinetics

Maprotiline is metabolized by N-demethylation, deamination, aliphatic and aromatic hydroxylations, and by formation of aromatic methoxy derivatives . It is slowly metabolized primarily to desmethylmaprotiline, a pharmacologically active metabolite . The bioavailability of maprotiline is 66–70% . It has a protein binding of 88% and an elimination half-life of 27–58 hours . Maprotiline is excreted in urine (57%) and bile (30%) as glucuronides, with 3–4% as unchanged drug .

Result of Action

The inhibition of norepinephrine reuptake by maprotiline increases the concentration of norepinephrine at the synaptic clefts of the brain . This leads to an increase in central noradrenergic and serotonergic activity, which is thought to be responsible for the drug’s antidepressant and anxiolytic effects .

Action Environment

The action of maprotiline can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the individual’s hepatic function . Furthermore, the drug’s action can be influenced by the presence of other drugs that affect the same biochemical pathways or have similar mechanisms of action .

Biochemische Analyse

Biochemical Properties

Maprotiline hydrochloride exerts its antidepressant action by inhibiting the presynaptic uptake of catecholamines, thereby increasing their concentration at the synaptic clefts of the brain . It binds to the norepinephrine transporter (NET) and is selective for NET over the serotonin (5-HT) and dopamine transporters . Maprotiline hydrochloride also binds to the 5-HT receptor subtype 5-HT 2A, as well as histamine H1, muscarinic acetylcholine, α1-adrenergic, and dopamine D2 receptors .

Cellular Effects

Maprotiline hydrochloride significantly restrains cell proliferation, colony formation, and metastasis in vitro . It also exerts antitumor effects in vivo . In addition to the antitumor effect alone, maprotiline hydrochloride could also enhance the sensitivity of hepatocellular carcinoma cells to sorafenib .

Molecular Mechanism

Maprotiline hydrochloride increases the synaptic concentration of norepinephrine in the central nervous system by inhibiting its reuptake by the presynaptic neuronal membrane . It substantially decreases the phosphorylation of sterol regulatory element-binding protein 2 (SREBP2) through the ERK signaling pathway, which results in decreased cholesterol biosynthesis and eventually impedes hepatocellular carcinoma cell growth .

Temporal Effects in Laboratory Settings

In single doses, the effect of maprotiline hydrochloride on the EEG revealed a rise in the alpha-wave density, a reduction of the alpha-wave frequency, and an increase in the alpha-wave amplitude . As with other tricyclic antidepressants, maprotiline hydrochloride lowers the convulsive threshold .

Dosage Effects in Animal Models

In animal models, maprotiline hydrochloride has sedative and tranquillising properties . After 21 days of intraperitoneal injections of maprotiline hydrochloride (10 mg/kg once daily), it showed significant prevention and treatment effects on monocrotaline-induced pulmonary arterial hypertension .

Metabolic Pathways

Maprotiline hydrochloride is metabolized by N-demethylation, deamination, aliphatic and aromatic hydroxylations, and by formation of aromatic methoxy derivatives . It is slowly metabolized primarily to desmethylmaprotiline, a pharmacologically active metabolite .

Transport and Distribution

Maprotiline hydrochloride is slowly and completely absorbed . It is readily distributed into breast milk to similar concentrations as those in maternal blood . It may be detected in the lungs, liver, brain, and kidneys; lower concentrations may be found in the adrenal glands, heart, and muscle .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the presynaptic neuronal membrane where it inhibits the reuptake of norepinephrine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of maprotiline hydrochloride involves the formation of an ion-association complex. One method includes the preparation of carbon paste electrodes modified with maprotiline-tetraphenylborate, 2-nitrophenyloctyl as a binder, and sodium tetraphenylborate as an

Eigenschaften

IUPAC Name

N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N.ClH/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;/h2-5,7-10,15,21H,6,11-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDMFGKECODQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10262-69-8 (Parent)
Record name Maprotiline hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010347816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2044507
Record name Maprotiline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.1 [ug/mL] (The mean of the results at pH 7.4), 45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855591
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name SID14743087
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

10347-81-6
Record name Maprotiline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10347-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maprotiline hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010347816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maprotiline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757085
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Maprotiline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Maprotiline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAPROTILINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C8J54PVFI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maprotiline hydrochloride
Reactant of Route 2
Maprotiline hydrochloride
Reactant of Route 3
Maprotiline hydrochloride
Reactant of Route 4
Reactant of Route 4
Maprotiline hydrochloride
Reactant of Route 5
Maprotiline hydrochloride
Reactant of Route 6
Reactant of Route 6
Maprotiline hydrochloride
Customer
Q & A

    A: Maprotiline hydrochloride primarily acts as a norepinephrine reuptake inhibitor. [] This means it blocks the reuptake of norepinephrine, a neurotransmitter, from the synapse back into the neuron, leading to increased norepinephrine levels in the synaptic cleft.

        ANone: The molecular formula of maprotiline hydrochloride is C20H23N·HCl, and its molecular weight is 313.86 g/mol.

          A: Several analytical methods have been employed for the characterization and quantification of maprotiline hydrochloride, including ultraviolet spectrophotometry [] and gas-liquid chromatography. [] These techniques provide spectroscopic data that can be used for identification and purity assessment.

            A: Studies have shown that maprotiline hydrochloride demonstrates minimal sorption to polyvinyl chloride (PVC) bags and Stedim 6 infusion bags, indicating good compatibility with these materials. [, ] This is in contrast to some other drugs like diazepam, which exhibit significant sorption to PVC. []

              A: Research suggests that maprotiline hydrochloride exhibits good compatibility with both dextrose and sodium chloride isotonic solutions commonly used for infusions. [, ] This suggests that these solutions can be used as vehicles for maprotiline hydrochloride without concerns about significant drug loss due to sorption.

                A: High-performance liquid chromatography (HPLC) methods have been established for determining the dissolution profile of maprotiline hydrochloride tablets. [] These methods are essential for understanding the drug release characteristics from the formulation and can guide the development of formulations with desired dissolution properties.

                A: Research indicates that maprotiline hydrochloride exhibits varying degrees of solubility in different media. [] This property can significantly influence the bioavailability and efficacy of the drug. Formulation strategies can be employed to enhance the solubility of maprotiline hydrochloride in relevant media.

                A: Several analytical methods have been developed for the quantitative determination of maprotiline hydrochloride in pharmaceutical formulations. These include HPLC, [, ] gas-liquid chromatography, [] capillary zone electrophoresis, [] and spectrophotometric methods. [] The choice of method depends on factors such as sensitivity, specificity, and available instrumentation.

                A: Reverse-phase HPLC (RP-HPLC) methods have been established and validated for the analysis of related substances in maprotiline hydrochloride tablets. [] This method, coupled with techniques like LC-MS, allows for the identification and quantification of impurities, ensuring the quality and safety of the pharmaceutical product.

                A: The average biological half-life of unchanged maprotiline hydrochloride in the blood is approximately 43 hours. [] This relatively long half-life allows for once-daily dosing in many patients.

                A: While maprotiline hydrochloride primarily acts on norepinephrine reuptake, there is evidence suggesting that at higher doses, it may also inhibit serotonin reuptake. [] This dual-action profile at higher doses could contribute to both its therapeutic effects and potential side effects.

                A: Studies have reported a risk of seizures associated with maprotiline hydrochloride, particularly at higher dosages. [, ] Some studies suggest that a long-acting metabolite of maprotiline might contribute to this risk. [] Dosage adjustments and careful monitoring are crucial to manage this risk.

                A: One study used newborn male rats to investigate the effects of maprotiline hydrochloride on testicular development. [] The researchers administered different dosages of the drug to pregnant rats and analyzed the testicular tissue and hormone levels in their male offspring.

                A: Yes, several multicenter clinical trials have been conducted to evaluate the efficacy and safety of maprotiline hydrochloride in treating depression. [, ] These trials involved patients with various depressive disorders and assessed the drug's impact on mood, anxiety, sleep, and other symptoms.

                A: Yes, a study used maprotiline hydrochloride as a model compound to validate a flow cytometric biomarker strategy for detecting drug-induced phospholipidosis in peripheral blood leukocytes. [] The results suggest that this technique could be useful for monitoring phospholipidosis in clinical settings.

              Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

              Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.